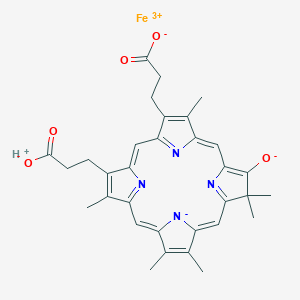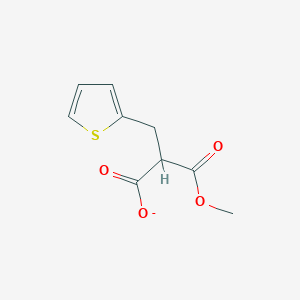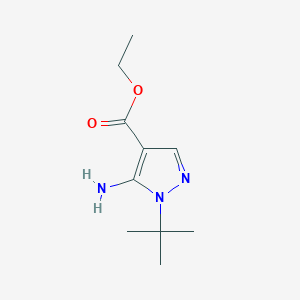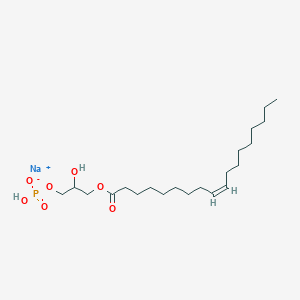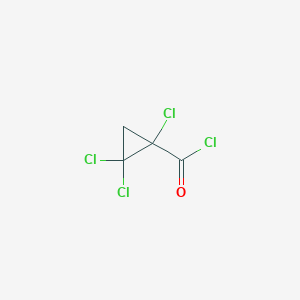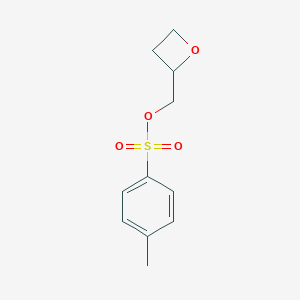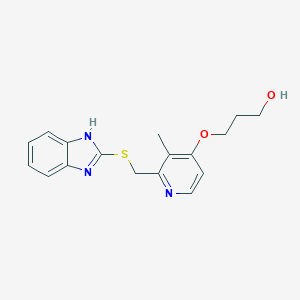
Methyltrioctylammonium trifluoromethanesulfonate
Overview
Description
Methyltrioctylammonium trifluoromethanesulfonate is a chemical compound with the molecular formula C26H54F3NO3S and a molecular weight of 517.77 g/mol . It is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and excellent solvating abilities. These characteristics make it suitable for a wide range of applications, from green chemistry to material science.
Preparation Methods
Methyltrioctylammonium trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of trioctylamine with methyl iodide to form methyltrioctylammonium iodide, which is then reacted with trifluoromethanesulfonic acid to yield this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Methyltrioctylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include trifluoromethanesulfonic acid, methyl iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyltrioctylammonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyltrioctylammonium trifluoromethanesulfonate involves its ability to interact with various molecular targets and pathways. The trifluoromethanesulfonate group can form strong ionic interactions with other molecules, while the methyltrioctylammonium cation can stabilize these interactions. These properties make it effective in catalysis, stabilization of biological molecules, and other applications.
Comparison with Similar Compounds
Methyltrioctylammonium trifluoromethanesulfonate is unique compared to other similar compounds due to its combination of low volatility, high thermal stability, and excellent solvating abilities. Similar compounds include:
Methyltrioctylammonium chloride: Similar structure but different anion, leading to different properties and applications.
Trioctylmethylammonium bromide: Another similar compound with a different anion, used in different applications.
Tetraoctylammonium trifluoromethanesulfonate: Similar anion but different cation structure, leading to variations in properties and uses.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
methyl(trioctyl)azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.CHF3O3S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3,4)8(5,6)7/h5-25H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCDLDEWVNKJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047904 | |
| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121107-18-4 | |
| Record name | Methyltricaprylylammonium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrioctylammonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD8B8W58Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyltrioctylammonium trifluoromethanesulfonate added to the light-emitting polymer layer in PLECs?
A1: this compound is a type of organic ionic liquid. In PLECs, it is added in low concentrations (e.g., 2 wt%) to the light-emitting polymer, superyellow, to introduce mobile ions into the system [, ]. These mobile ions play a crucial role in enhancing the performance of PLECs in several ways:
Q2: What are the advantages of using this compound compared to other ionic additives in PLECs?
A2: Traditional PLECs often utilize ionic additives like polyethylene oxide (PEO) with lithium salts or other organic salts. These additives tend to phase separate from the hydrophobic light-emitting polymers, leading to reduced device performance and shorter lifetimes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


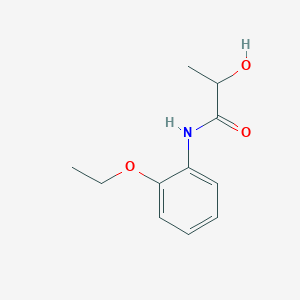
![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)
